molecular formula C20H29NO2 B8571313 1-Cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one

1-Cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one

Cat. No.: B8571313
M. Wt: 315.4 g/mol
InChI Key: HMNBNCKEPZFKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H29NO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

1-cycloheptyl-3,3-dimethyl-4-(phenoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H29NO2/c1-20(2)16(15-23-18-12-8-5-9-13-18)14-21(19(20)22)17-10-6-3-4-7-11-17/h5,8-9,12-13,16-17H,3-4,6-7,10-11,14-15H2,1-2H3

InChI Key

HMNBNCKEPZFKKR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN(C1=O)C2CCCCCC2)COC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 3A (50 mg, 0.2 mmoles), phenol (23.5 mg, 0.25 mmoles), and triphenyl phosphine (85.8 mg, 0.33 mmoles) was stirred in anhydrous Toluene (1.25 mL). To the reaction, di-tert-butyl azodicarboxylate (76.9 mg, 0.33 mmoles) was added and heated to 80° C. for one hour. The reaction mixture was partitioned between toluene and water. The organic phase was separated and solvent evaporated in vacuo. The crude reaction mixture was purified by preparative reverse phase HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 um particle size) using a gradient of 20% to 100% acetonitrile:water (0.1% trifluoroacetic acid) over eighteen minutes at a flow rate of 40 mL/minute to provide the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 7.27-7.32 (m, 2H), 6.95-6.99 (m, 1H), 6.88-6.91 (m, 2H), 4.06-4.19 (m, 1H), 4.07 (dd, J=9.15, 5.65 Hz, 1H), 3.92 (t, J=8.77 Hz, 1H), 3.51 (dd, J=9.92, 7.63 Hz, 1H), 3.13 (dd, J=9.76, 7.78 Hz, 1H), 2.45 (qd, J=7.86, 5.72 Hz, 1H), 1.43-1.82 (m, 12H), 1.25 (s, 3H), 1.05 (s, 3H). MS (APCI+) m/z 316.2 (M+H)+.
Name
solution
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.5 mg
Type
reactant
Reaction Step One
Quantity
85.8 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
76.9 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.